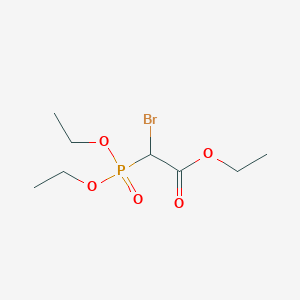
Triethyl phosphonobromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl phosphonobromoacetate: is an organophosphorus compound with the molecular formula C8H16BrO5P . It is a colorless liquid widely used in organic synthesis, particularly for the preparation of various phosphonates and phosphates . This compound is known for its versatility and reactivity, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
準備方法
Synthetic Routes and Reaction Conditions: Triethyl phosphonobromoacetate can be synthesized through the reaction of triethyl phosphonoacetate with bromine . The reaction typically involves the addition of bromine to triethyl phosphonoacetate in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic addition, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Triethyl phosphonobromoacetate undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Ester hydrolysis: this compound can undergo hydrolysis to form phosphonic acids.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Ester hydrolysis: Hydrolysis reactions are usually performed in the presence of aqueous acids or bases at moderate temperatures.
Major Products:
Nucleophilic substitution: The major products are substituted phosphonates, where the bromine atom is replaced by the nucleophile.
Ester hydrolysis: The major products are phosphonic acids.
科学的研究の応用
Chemistry: Triethyl phosphonobromoacetate is used as a reagent in the synthesis of various phosphonates and phosphates, which are important intermediates in organic synthesis . It is particularly valuable in the Horner-Wadsworth-Emmons reaction, where it is used to prepare alkenes from aldehydes and ketones .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize bioactive molecules, including potential drug candidates . Its ability to introduce phosphonate groups into organic molecules makes it useful in the design of enzyme inhibitors and other biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides . It is also employed in the synthesis of flame retardants and plasticizers .
作用機序
The mechanism of action of triethyl phosphonobromoacetate involves its reactivity as an electrophile and a source of the phosphonate group. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new phosphonate compound . The compound’s reactivity is attributed to the presence of the electrophilic bromine atom and the electron-withdrawing phosphonate group, which facilitate nucleophilic attack .
類似化合物との比較
- Triethyl phosphonoacetate
- Diethyl phosphonobromoacetate
- Ethyl bromoacetate
Comparison: Triethyl phosphonobromoacetate is unique due to the presence of both the phosphonate and bromine functional groups, which confer distinct reactivity and versatility in organic synthesis . Compared to triethyl phosphonoacetate, this compound has enhanced electrophilicity due to the bromine atom, making it more reactive in nucleophilic substitution reactions . Diethyl phosphonobromoacetate and ethyl bromoacetate, while similar, lack the triethyl phosphonate moiety, resulting in different reactivity and applications .
特性
IUPAC Name |
ethyl 2-bromo-2-diethoxyphosphorylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMDGKZDQVZDKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(P(=O)(OCC)OCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446594 |
Source


|
| Record name | triethyl phosphonobromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23755-73-9 |
Source


|
| Record name | triethyl phosphonobromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl phosphonobromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
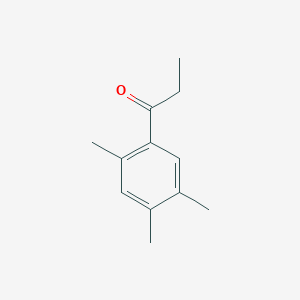
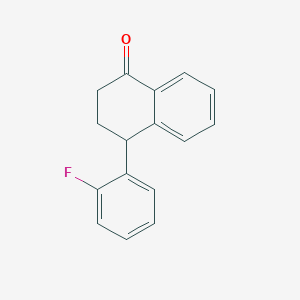

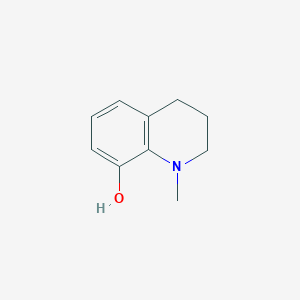
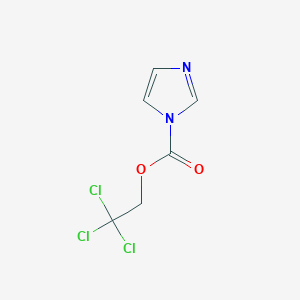
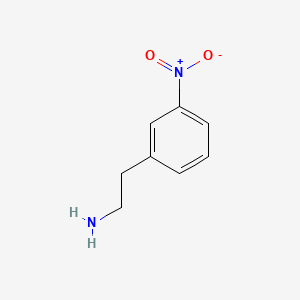
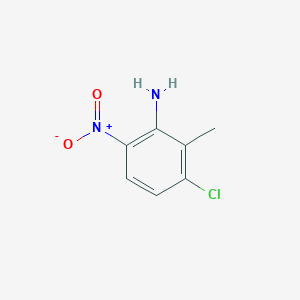
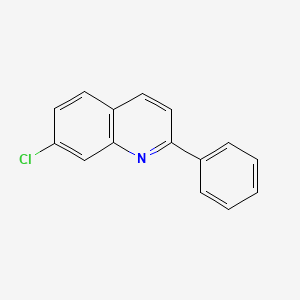
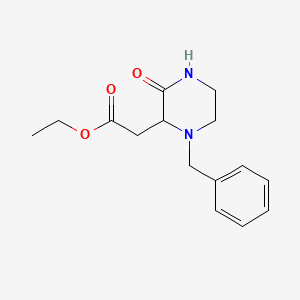
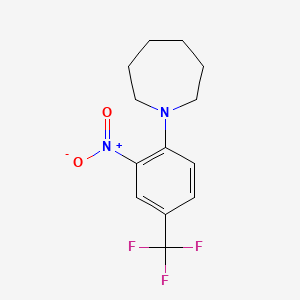
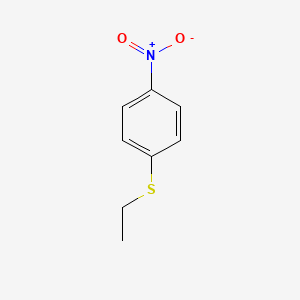
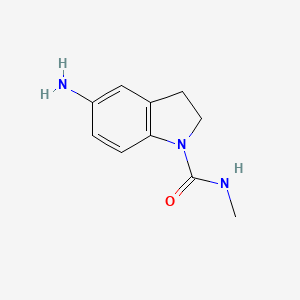
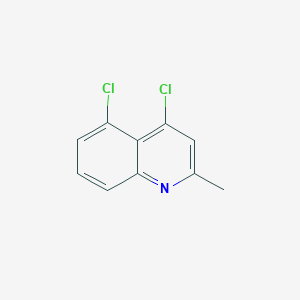
![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)
